molecular formula C24H25N3O4 B2534165 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921807-73-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B2534165
CAS No.: 921807-73-0
M. Wt: 419.481
InChI Key: WLFMOSYSLHVHKK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide: is a complex organic compound that features a benzodioxole ring, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzodioxole and quinoline intermediates with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoline moiety, converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Biology: The compound is used in studies related to cell signaling pathways and receptor binding.

    Pharmacology: It is explored for its pharmacokinetic properties and potential as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its complex synthetic route further distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-4-3-11-27(13-16)22-10-7-17-5-2-6-20(24(17)26-22)29-14-23(28)25-18-8-9-19-21(12-18)31-15-30-19/h2,5-10,12,16H,3-4,11,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFMOSYSLHVHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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